molecular formula C9H12N4O B1482126 1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide CAS No. 2098013-26-2

1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide

Cat. No. B1482126
CAS RN: 2098013-26-2
M. Wt: 192.22 g/mol
InChI Key: VJKCSYBVQBUYJT-UHFFFAOYSA-N
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Description

“1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in many biologically active compounds .

Scientific Research Applications

Antibacterial Activity

Imidazole derivatives, including 1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide , have been studied for their antibacterial properties. These compounds can be designed to target specific bacterial strains, offering potential for the development of new antibiotics that can combat antibiotic-resistant bacteria .

Antitumor Applications

The imidazole ring is a common feature in many antitumor agents. The structural specificity of 1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide may provide unique interactions with cancer cell enzymes or receptors, leading to potential applications in cancer therapy .

Antiviral Agents

Imidazole-containing compounds have shown promise as antiviral agents. The ability to interfere with viral replication makes 1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide a candidate for the synthesis of drugs targeting viruses, including those causing chronic infections .

Anti-inflammatory Properties

The anti-inflammatory properties of imidazole derivatives are well-documented. This compound could be utilized in the development of new anti-inflammatory medications, possibly with fewer side effects than current treatments .

Antidiabetic Activity

Research has indicated that certain imidazole derivatives can exhibit antidiabetic activity1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide might be used to create novel treatments for diabetes, potentially improving insulin sensitivity or secretion .

Development of Diagnostic Agents

Due to its unique structure, 1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide could be employed in the synthesis of diagnostic agents that bind specifically to biomarkers associated with various diseases, aiding in early detection and monitoring .

Future Directions

The future directions for “1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide” could involve further exploration of its synthesis methods, chemical reactions, and potential therapeutic applications. Given the broad range of biological activities exhibited by imidazole derivatives, this compound may hold promise for the development of new drugs .

properties

IUPAC Name

1-ethyl-6-methylimidazo[1,2-b]pyrazole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O/c1-3-12-4-5-13-9(12)7(8(10)14)6(2)11-13/h4-5H,3H2,1-2H3,(H2,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJKCSYBVQBUYJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN2C1=C(C(=N2)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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